molecular formula C26H26N2O B11487007 1,1-Diphenyl-4-[2-(pyridin-3-yl)piperidin-1-yl]but-2-yn-1-ol

1,1-Diphenyl-4-[2-(pyridin-3-yl)piperidin-1-yl]but-2-yn-1-ol

Cat. No.: B11487007
M. Wt: 382.5 g/mol
InChI Key: VFORLDQRPVZGNE-UHFFFAOYSA-N
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Description

1,1-Diphenyl-4-[2-(pyridin-3-yl)piperidin-1-yl]but-2-yn-1-ol is a complex organic compound that features a unique structure combining phenyl, pyridinyl, and piperidinyl groups

Preparation Methods

The synthesis of 1,1-Diphenyl-4-[2-(pyridin-3-yl)piperidin-1-yl]but-2-yn-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidinyl intermediate: This involves the reaction of pyridine with piperidine under specific conditions to form the pyridinyl-piperidinyl intermediate.

    Alkyne addition: The intermediate is then reacted with an alkyne compound to introduce the but-2-yn-1-ol moiety.

    Phenylation: Finally, the addition of phenyl groups is achieved through a Friedel-Crafts alkylation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1,1-Diphenyl-4-[2-(pyridin-3-yl)piperidin-1-yl]but-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyridinyl rings, introducing different functional groups depending on the reagents used.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.

Scientific Research Applications

1,1-Diphenyl-4-[2-(pyridin-3-yl)piperidin-1-yl]but-2-yn-1-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-4-[2-(pyridin-3-yl)piperidin-1-yl]but-2-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar compounds to 1,1-Diphenyl-4-[2-(pyridin-3-yl)piperidin-1-yl]but-2-yn-1-ol include:

    1,1-Diphenyl-4-(pyrrolidin-1-yl)but-2-yn-1-ol: This compound has a pyrrolidinyl group instead of a piperidinyl group, which may affect its chemical reactivity and biological activity.

    1,1-Diphenyl-4-(morpholin-1-yl)but-2-yn-1-ol: The presence of a morpholinyl group introduces different electronic and steric properties, potentially altering its interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C26H26N2O

Molecular Weight

382.5 g/mol

IUPAC Name

1,1-diphenyl-4-(2-pyridin-3-ylpiperidin-1-yl)but-2-yn-1-ol

InChI

InChI=1S/C26H26N2O/c29-26(23-12-3-1-4-13-23,24-14-5-2-6-15-24)17-10-20-28-19-8-7-16-25(28)22-11-9-18-27-21-22/h1-6,9,11-15,18,21,25,29H,7-8,16,19-20H2

InChI Key

VFORLDQRPVZGNE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)CC#CC(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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